molecular formula C11H20N2O2 B3249291 (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1932128-99-8

(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3249291
CAS No.: 1932128-99-8
M. Wt: 212.29
InChI Key: RVRRDUVETGVTPA-DTWKUNHWSA-N
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Description

(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of hexahydropyrrolo[3,2-b]pyrroles. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a piperidine ring. The tert-butyl group attached to the nitrogen atom adds steric hindrance, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves a multi-step process. One common method includes the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction conditions precisely. The use of high-throughput screening methods can optimize the yield and purity of the final product. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted pyrroles.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate makes it unique compared to its analogs. This group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. Additionally, the tert-butyl group can enhance the compound’s stability and solubility in organic solvents .

Properties

IUPAC Name

tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRRDUVETGVTPA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 3
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 4
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 5
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 6
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.